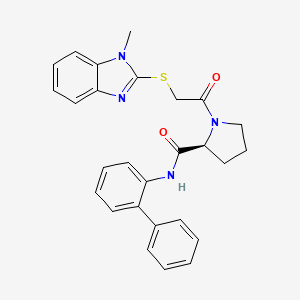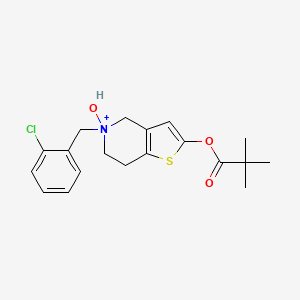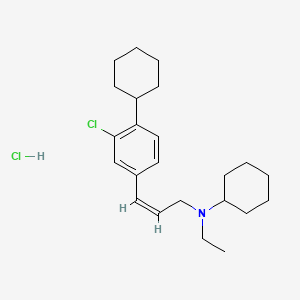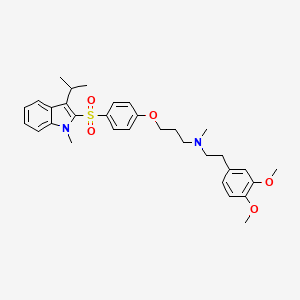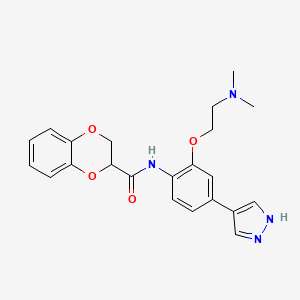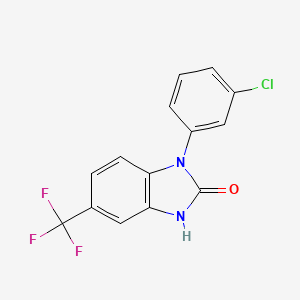
UCCF-853
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCCF-853 is a synthetic organic compound known for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCCF-853 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step may involve reactions such as halogenation, nitration, and reduction.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and combinatorial chemistry techniques helps in identifying the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
UCCF-853 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
UCCF-853 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CFTR modulation and its effects on ion transport.
Biology: Investigated for its role in modulating CFTR activity in various cell types, including epithelial cells.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, with studies focusing on its ability to enhance CFTR function and improve respiratory function in patients.
Industry: Utilized in the development of new CFTR modulators and related compounds for therapeutic use
Mechanism of Action
UCCF-853 exerts its effects by modulating the activity of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. The compound binds to specific sites on the CFTR protein, enhancing its activity and promoting the transport of chloride ions. This helps to alleviate the symptoms of cystic fibrosis by improving the hydration and clearance of mucus in the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
UCCF-029: Another CFTR modulator with similar properties but different potency and efficacy.
UCCF-339: A related compound with distinct chemical structure and activity profile.
Apigenin: A flavone that also modulates CFTR activity but with different mechanisms and effects.
Uniqueness
UCCF-853 is unique in its specific binding affinity and modulation of CFTR activity, making it a valuable tool for studying CFTR function and developing new therapeutic agents for cystic fibrosis. Its distinct chemical structure and functional properties set it apart from other CFTR modulators .
Properties
CAS No. |
625458-06-2 |
|---|---|
Molecular Formula |
C14H8ClF3N2O |
Molecular Weight |
312.67 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H8ClF3N2O/c15-9-2-1-3-10(7-9)20-12-5-4-8(14(16,17)18)6-11(12)19-13(20)21/h1-7H,(H,19,21) |
InChI Key |
NMPJFFWYEIIGFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCCF-853, UCCF 853, UCCF853 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



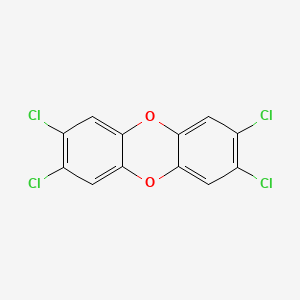
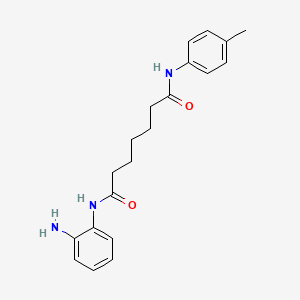

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/no-structure.png)
